molecular formula C12H26N2O2 B1379788 tert-butyl N-[6-(methylamino)hexyl]carbamate CAS No. 1013915-06-4

tert-butyl N-[6-(methylamino)hexyl]carbamate

Cat. No. B1379788
M. Wt: 230.35 g/mol
InChI Key: ZNZSUZGLIJORGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[6-(methylamino)hexyl]carbamate (TBNH) is an organic compound with a unique structure that has been used in a wide range of scientific research applications. It is a versatile compound that has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and pharmacology.

Scientific Research Applications

Preparation and Synthetic Applications

Carbamates are versatile intermediates in organic synthesis. For example, the preparation of 2-amido substituted furans demonstrates the utility of carbamate groups in facilitating Diels-Alder reactions, highlighting their role in the synthesis of complex heterocyclic structures (Padwa, Brodney, & Lynch, 2003). Similarly, carbamates serve as key intermediates in the synthesis of biologically active compounds, such as omisertinib, showcasing their importance in pharmaceutical development (Zhao, Guo, Lan, & Xu, 2017).

Biochemical Applications

Research on mosquito acetylcholinesterase inhibitors explores carbamates based on the terbam structure for potential use as insecticides. This study assesses the selectivity and potency of various carbamate derivatives, contributing to the development of more effective pest control agents (Mutunga et al., 2019).

properties

IUPAC Name

tert-butyl N-[6-(methylamino)hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9-13-4/h13H,5-10H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZSUZGLIJORGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[6-(methylamino)hexyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.